[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine oxalate
Overview
Description
“2-(Azepan-1-ylsulfonyl)ethylamine oxalate” is a chemical compound used in scientific research. It offers potential applications in various fields due to its unique properties and versatile nature. The CAS number for this compound is 1332530-96-7 .
Molecular Structure Analysis
The molecular formula of this compound is C16H25N3O6S . Its molecular weight is 387.45 . Unfortunately, the specific structural details or the 3D molecular structure are not provided in the search results.Scientific Research Applications
1. Application in Synthesis of Fused 2-Benzazepine Derivatives
The synthesis of fused 2-benzazepine derivatives involves the use of azepan-1-yl analogs. Gorulya et al. (2011) describe how azepan-1-yl analogs of acrylonitriles and indanes, when heated, yield octahydro-5H-azepino[1,2-b][2]benzazepine-12-carbonitriles. This process is part of the tert-amino effect and is significant in the synthesis of specific heterocyclic compounds (Gorulya et al., 2011).
2. Role in Copper-Catalyzed Amination
Wang et al. (2015) identified N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid as an effective ligand for CuI-catalyzed amination of aryl halides. The presence of pyridin-2-ylmethyl in the structure enhances the efficiency and selectivity of the amination process, especially in cyclic secondary amines and amino acids (Wang et al., 2015).
3. Use in Enantioselective Amine α-Functionalization
The compound plays a role in the enantioselective α-functionalization of amines. Jain et al. (2016) discuss a palladium-catalyzed process for α-C–H coupling of amines, including azepanes. This method is crucial for the selective functionalization of α-methylene C–H bonds in drug discovery (Jain et al., 2016).
4. Utilization in Stannyl Radical-Mediated Reactions
The pyridin-2-ylsulfonyl moiety in the compound facilitates stannyl radical-mediated reactions. Wnuk et al. (2000) demonstrated its role in the synthesis of α-fluoro esters, a new methodology for the removal of the sulfone moiety (Wnuk et al., 2000).
5. Involvement in Ruthenium-Catalyzed Arylation of Saturated Cyclic Amines
The compound is relevant in the arylation of saturated cyclic amines, where pyridin-2-ylmethyl groups are involved. Peschiulli et al. (2013) explored how these groups in piperidines and azepanes can be α-arylated using arylboronic esters and ruthenium catalysts, demonstrating a functionalization method for these amine classes (Peschiulli et al., 2013).
6. Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)-2-amino-pyrroles
Li et al. (2019) developed a multi-component tether catalysis protocol for synthesizing these pyrroles. This cascade reaction demonstrates the efficiency of introducing pyridin-2-ylmethyl in the synthesis of diverse heterocyclic compounds (Li et al., 2019).
Properties
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S.C2H2O4/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;3-1(4)2(5)6/h5-7,12,16H,1-4,8-11,13H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLUNSXJNLNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-96-7 | |
Record name | 3-Pyridinemethanamine, N-[2-[(hexahydro-1H-azepin-1-yl)sulfonyl]ethyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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